molecular formula C20H25N5O3 B8579109 CC214-2

CC214-2

Cat. No. B8579109
M. Wt: 383.4 g/mol
InChI Key: UWUPKVZQISLSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492381B2

Procedure details

6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one. N-(3,5-Dibromopyrazin-2-yl)-2-iodoacetamide (See Example 5.B) (8.0 g, 19.01 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (2.63 g, 22.81 mmol) and diisopropylethylamine (6.64 mL, 38.0 mmol) were placed in a 250 mL round bottom flask, suspended in acetonitrile (80.0 mL) and heated to 40° C. for 16 h. The resulting white precipitate was filtered, washed with acetonitrile followed by hexanes and dried under vacuum to afford the title compound (4.89 g, 14.95 mmol, 79% yield). MS (ESI) m/z 327.4 [M]+, 329.5 [M+2]+.
Name
6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3,5-Dibromopyrazin-2-yl)-2-iodoacetamide
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[N:11]([CH2:12][CH:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH2:10][C:9](=[O:19])[NH:8][C:5]2=[N:6][CH:7]=1.BrC1C(N[C:29](=[O:32])[CH2:30]I)=NC=C(Br)N=1.O1CCC(CN)C[CH2:34]1.C(N([CH:47]([CH3:49])[CH3:48])CC)(C)C.[C:50](#[N:52])[CH3:51]>>[OH:32][C:29]([C:49]1[N:52]=[CH:50][C:51]([C:2]2[N:3]=[C:4]3[N:11]([CH2:12][CH:13]4[CH2:18][CH2:17][O:16][CH2:15][CH2:14]4)[CH2:10][C:9](=[O:19])[NH:8][C:5]3=[N:6][CH:7]=2)=[CH:48][CH:47]=1)([CH3:34])[CH3:30]

Inputs

Step One
Name
6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
Step Two
Name
N-(3,5-Dibromopyrazin-2-yl)-2-iodoacetamide
Quantity
8 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)NC(CI)=O
Name
Quantity
2.63 g
Type
reactant
Smiles
O1CCC(CC1)CN
Name
Quantity
6.64 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=CC=C(C=N1)C=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.95 mmol
AMOUNT: MASS 4.89 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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